![molecular formula C11H6Cl2N4 B1386036 6-Chloro-3-(3-chlorophényl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 56383-51-8](/img/structure/B1386036.png)

6-Chloro-3-(3-chlorophényl)[1,2,4]triazolo[4,3-b]pyridazine

Vue d'ensemble

Description

Triazolopyridazines are a class of heterocyclic compounds that contain a pyridazine ring fused with a 1,2,4-triazole ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

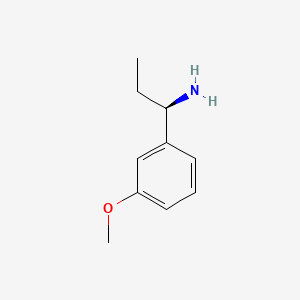

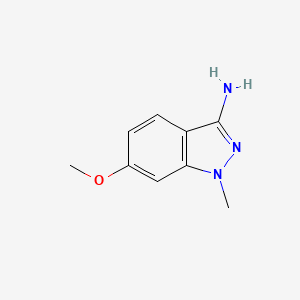

Molecular Structure Analysis

The molecular structure of triazolopyridazines consists of a pyridazine ring fused with a 1,2,4-triazole ring . The specific molecular structure of “6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine” would include these rings along with the chlorophenyl groups at the 3rd and 6th positions.Applications De Recherche Scientifique

Activité antimicrobienne

Les triazoles, y compris les dérivés comme la 6-Chloro-3-(3-chlorophényl)[1,2,4]triazolo[4,3-b]pyridazine, ont été largement étudiés pour leurs propriétés antimicrobiennes. Ils sont connus pour présenter une activité antibactérienne significative contre une variété de bactéries Gram-positives et Gram-négatives . Cela les rend précieux dans le développement de nouveaux agents antibactériens, en particulier face à la résistance microbienne croissante aux antibiotiques existants .

Applications antifongiques

Le noyau triazole est un composant essentiel de nombreux médicaments antifongiques en raison de sa capacité à inhiber efficacement les systèmes enzymatiques fongiques. Des composés comme la 6-Chloro-3-(3-chlorophényl)triazolo[4,3-b]pyridazine peuvent être utilisés dans la synthèse de médicaments ciblant les souches de champignons résistantes, offrant une solution potentielle pour lutter contre les infections fongiques .

Recherche anticancéreuse

Les dérivés du triazole sont explorés pour leur utilisation potentielle en chimiothérapie anticancéreuse. Leur capacité à se lier à diverses enzymes et récepteurs dans le système biologique leur permet d'interférer avec la prolifération et la survie des cellules cancéreuses. La recherche sur les applications anticancéreuses des composés triazoles est en cours, avec des résultats prometteurs dans les modèles précliniques .

Potentiel antiviral

La polyvalence structurelle des triazoles leur permet d'être utilisés dans la conception d'agents antiviraux. Ils peuvent être conçus pour cibler des enzymes virales spécifiques ou des processus de réplication, offrant une voie pour le développement de nouveaux médicaments antiviraux .

Effets anti-inflammatoires et analgésiques

Les dérivés du triazole présentent des propriétés anti-inflammatoires et analgésiques, ce qui en fait des candidats pour le traitement des maladies inflammatoires chroniques et la gestion de la douleur. Le composé en question pourrait être modifié pour améliorer ces effets à des fins thérapeutiques .

Utilisations antiépileptiques

L'activité du système nerveux central des triazoles a été reconnue, certains dérivés étant utilisés comme médicaments antiépileptiques. La recherche sur la 6-Chloro-3-(3-chlorophényl)triazolo[4,3-b]pyridazine pourrait conduire au développement de nouveaux traitements pour l'épilepsie et d'autres troubles neurologiques .

Propriétés antidépressives et anxiolytiques

Les triazoles sont également connus pour posséder des effets antidépresseurs et anxiolytiques. Cela est attribué à leur interaction avec les systèmes de neurotransmetteurs dans le cerveau. En tant que tels, les dérivés de la 6-Chloro-3-(3-chlorophényl)triazolo[4,3-b]pyridazine pourraient être explorés pour leur utilisation potentielle dans le traitement des troubles de l'humeur .

Applications cardiovasculaires

Certains composés triazoles ont été utilisés comme agents antihypertenseurs en raison de leur capacité à moduler la pression artérielle. L'investigation des effets cardiovasculaires de la 6-Chloro-3-(3-chlorophényl)triazolo[4,3-b]pyridazine pourrait ouvrir de nouvelles voies pour le traitement de l'hypertension et des affections connexes .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine . These factors could include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound exerts its effects.

Orientations Futures

Analyse Biochimique

Biochemical Properties

6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . Additionally, it interacts with cholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission . The nature of these interactions typically involves binding to the active site of the enzyme, leading to inhibition of its activity.

Cellular Effects

The effects of 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, it affects the expression of genes involved in apoptosis, leading to increased cell death in cancer cells . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound inhibits the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine in laboratory settings have been studied to understand its stability and long-term effects. Over time, the compound has been shown to degrade, leading to a decrease in its efficacy . In in vitro studies, it has demonstrated sustained activity over several hours, indicating a relatively stable profile under controlled conditions . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell cycle progression and increased apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects.

Metabolic Pathways

6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and brain . It can also bind to plasma proteins, which affects its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization . This subcellular distribution is essential for its role in modulating cellular processes and biochemical reactions.

Propriétés

IUPAC Name |

6-chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4/c12-8-3-1-2-7(6-8)11-15-14-10-5-4-9(13)16-17(10)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMOOQOFTFENMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C3N2N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)

![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)

![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)

![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)

![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)